The synthesis of AZD1480 involves the formation of a pyrazolyl pyrimidine structure. The process typically includes the following steps:
The compound exhibits an inhibition constant (Ki) of approximately 0.26 nM against Janus kinase 2, indicating its high potency as an inhibitor .
AZD1480's molecular structure can be characterized by its unique pyrazolyl pyrimidine framework. Key features include:
The three-dimensional conformation of AZD1480 allows it to effectively fit into the ATP-binding pocket of Janus kinase 2, a critical aspect of its mechanism of action .
AZD1480 primarily participates in reactions involving:
These reactions underscore the compound's role in disrupting oncogenic signaling pathways.
AZD1480 exerts its therapeutic effects primarily through the inhibition of Janus kinase 2-mediated signaling pathways. The mechanism involves:
AZD1480 possesses several notable physical and chemical properties:
AZD1480 has shown promise in various scientific applications:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade regulating cell proliferation, survival, and immune responses. Persistent activation of this pathway—driven by cytokines (e.g., IL-6), growth factors, or genetic mutations—is oncogenic and prevalent in diverse malignancies, including breast, prostate, colorectal cancer, neuroblastoma, and hematologic disorders like Hodgkin lymphoma [1] [5] [7]. STAT3, a key transcription factor in this pathway, promotes tumorigenesis by upregulating anti-apoptotic genes (Bcl-2, survivin), cell cycle regulators (Cyclin D1, c-Myc), and angiogenic factors [1] [5].
Aberrant JAK/STAT signaling manifests as constitutive phosphorylation of STAT proteins (notably STAT3 at Tyr705), enabling nuclear translocation and DNA binding. In solid tumors such as colorectal cancer (CRC), interleukin-6 (IL-6) induces JAK2-dependent STAT3 phosphorylation, accelerating tumor growth and metastasis [7]. Pediatric sarcomas and neuroblastoma similarly exhibit STAT3 addiction, with in vitro studies showing AZD1480-induced apoptosis (EC₅₀: 0.36–5.37 µM) and suppression of STAT3 target genes (Cyclin D1, TIMP-1) [5]. Hematologic malignancies like Hodgkin lymphoma (HL) display autocrine cytokine loops (IL-6, IL-13) that activate JAK2, driving STAT-dependent immunosuppression via programmed death ligands (PD-L1/PD-L2) [6] [8].
Table 1: Preclinical Efficacy of AZD1480 Across Tumor Types
Tumor Type | Cell Lines/Models | Key Effects | Reference |
---|---|---|---|
Colorectal Cancer | HCT116, HT29, SW480 | ↓ pJAK2/pSTAT3; ↓ Cyclin D2, c-Myc; ↑ Apoptosis | [7] |
Neuroblastoma/Rhabdomyosarcoma | SK-N-AS, RD, TC-32 | ↓ STAT3 nuclear translocation; EC₅₀: 0.36–5.37 µM; ↓ Tumor growth in vivo | [5] |
Hodgkin Lymphoma | L-428, KM-H2 | ↓ PD-L1/PD-L2 expression; ↑ Immunoregulation | [8] |
Glioblastoma | Xenograft models | Suppression of intracranial tumor growth; ↑ Survival | [9] |
The tumor microenvironment (TME) exploits JAK2 signaling to foster immune evasion and stromal support. In HL, STAT3/STAT6 activation recruits T-helper 2 (Th2) cells and upregulates PD-L1/PD-L2 on Hodgkin-Reed-Sternberg cells, creating an immunosuppressive niche [6] [8]. AZD1480 at submicromolar doses (0.1–1 µM) disrupts this axis by:
Additionally, AZD1480 modulates angiogenesis and metastasis. In lung cancer models, it blocks myeloid cell infiltration and suppresses vascular endothelial growth factor (VEGF)-driven angiogenesis, highlighting its TME-remodeling potential [9].
AZD1480 exemplifies a new generation of ATP-competitive JAK inhibitors designed for targeted oncotherapy. Its pyrazolyl pyrimidine structure enables potent inhibition of JAK1 (IC₅₀: 1.3 nM) and JAK2 (IC₅₀: <0.4 nM), with >100-fold selectivity over JAK3/TYK2 in enzymatic assays [1] [9]. Kinome-wide screening (82 kinases) confirms selectivity, though off-target inhibition of Aurora kinases occurs at higher concentrations (5 µM) [6] [9].
Table 2: Kinase Selectivity Profile of AZD1480
Kinase | IC₅₀ (nM) | Cellular Assay |
---|---|---|
JAK2 | <0.4 | TEL-Jak2 Ba/F3 cells (GI₅₀: 60 nM) |
JAK1 | 1.3 | TEL-Jak1 Ba/F3 cells (GI₅₀: 700 nM) |
TYK2 | - | TEL-Tyk2 Ba/F3 cells (GI₅₀: 2 µM) |
Aurora A | 47 | G2/M arrest at 5 µM in HL cells |
Pharmacodynamic studies demonstrate rapid target engagement:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7